molecular formula C7H6BFO4 B1592349 5-Carboxy-2-fluorophenylboronic acid CAS No. 874219-59-7

5-Carboxy-2-fluorophenylboronic acid

Cat. No.: B1592349
CAS No.: 874219-59-7
M. Wt: 183.93 g/mol
InChI Key: YLZPFWJYAFZZHF-UHFFFAOYSA-N
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Description

5-Carboxy-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H6BFO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a carboxylic acid group at the 5-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxy-2-fluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-carboxy-2-fluoroiodobenzene using bis(pinacolato)diboron under mild conditions. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Carboxy-2-fluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.

    Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), and aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Acidic conditions, such as hydrochloric acid.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Protodeboronation: Fluorobenzoic acid derivatives.

Scientific Research Applications

5-Carboxy-2-fluorophenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: Used in the synthesis of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of 5-Carboxy-2-fluorophenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The carboxylic acid and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 2-Carboxy-5-fluorophenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: 5-Carboxy-2-fluorophenylboronic acid is unique due to the presence of both a carboxylic acid group and a fluorine atom on the phenyl ring. This combination of functional groups can enhance the compound’s reactivity and selectivity in certain reactions compared to similar compounds. For example, the carboxylic acid group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

3-borono-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZPFWJYAFZZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619072
Record name 3-Borono-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-59-7
Record name 3-Borono-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To solution of 3-Bromo-4-fluoro-benzoic acid (1.0 eq) in THF (0.2M) at −78° C. was added n-BuLi (2.5M in Hex; 2.2 eq). The resulting mixture was stirred at −78° C. for 15 min then tri-isopropoxy borane (2.2 eq). The final mixture was stirred 1 h at −78° C. then 4 h at room temperature and finally poured in HCl (10%). After stirring for 12 h, THP was evaporated and the residual mixture was diluted with EtOAc. The organic extract was washed with HCl (10%), brine, dried over MgSO4, filtered and concentrated. The residue was suspended in EtOAc, stirred for 4 h and the desired compound was isolated by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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